4-(5-methyl-1H-pyrazol-1-yl)benzoic acid, also known by its chemical formula CHNO, is a compound that has gained attention in the field of medicinal chemistry due to its potential antimicrobial properties. This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers. It is classified as an organic compound and belongs to the family of pyrazole derivatives, which are often explored for their pharmacological properties.
The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid can be achieved through several methods, with one of the most common approaches involving the reaction of 5-methyl-1H-pyrazole with benzoic acid derivatives.
Technical details regarding the reaction conditions, such as temperature and duration, are critical for optimizing yield and purity.
The molecular structure of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid consists of a benzoic acid moiety attached to a pyrazole ring at the para position relative to the carboxylic acid group.
4-(5-methyl-1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions, which further expand its utility in medicinal chemistry.
The mechanism of action for 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in microbial resistance.
4-(5-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific applications:
The exploration of this compound's properties continues to provide insights into its potential therapeutic applications, particularly in combating antibiotic-resistant infections.
The structural fusion of pyrazole and benzoic acid motifs represents a strategic advancement in antimicrobial drug discovery. Pyrazole, a five-membered diunsaturated di-nitrogen heterocycle, provides versatile three-dimensional geometry for target engagement, while the benzoic acid moiety confers precise electrostatic interactions with bacterial biomolecules. This hybrid architecture merges the metabolic resilience of pyrazole derivatives—exemplified by FDA-approved agents like Ceftolozane (a fifth-generation cephalosporin with pyrazolium side chains) and Cefoselis (a fourth-generation cephalosporin)—with the membrane-permeabilizing capacity of aromatic carboxylic acids [5]. The specific integration of a methyl group at the pyrazole C-5 position in "4-(5-methyl-1H-pyrazol-1-yl)benzoic acid" enhances steric complementarity with hydrophobic enzyme pockets prevalent in bacterial pathogens. This scaffold has emerged as a pharmacophore of significant interest due to its synthetic tractability and capacity for extensive derivatization, enabling systematic optimization against multidrug-resistant pathogens [1] [2].
The antimicrobial exploration of pyrazole derivatives commenced in the mid-20th century, initially focusing on simple alkyl- and aryl-substituted analogs. Early compounds exhibited modest activity against Gram-positive bacteria but lacked potency against Gram-negative strains due to permeability limitations. The 1980s marked a pivotal shift with the structural incorporation of bioisosteric elements such as hydrazones and trifluoromethyl groups, enhancing bacterial membrane penetration. For instance, 1,3-diphenylpyrazole derivatives demonstrated minimum inhibitory concentration values of 16–32 μg/mL against Staphylococcus aureus but remained ineffective against Pseudomonas aeruginosa [1].
The 2000s witnessed strategic molecular hybridization, fusing pyrazole with pharmacophores like benzoic acid. This innovation addressed the outer membrane impermeability of non-fermenting Gram-negative bacteria (e.g., Acinetobacter baumannii). By 2016, pyrazole-benzoic acid hydrazones achieved breakthrough potency, with 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibiting minimum inhibitory concentration values of 0.78 μg/mL against methicillin-resistant Staphylococcus aureus and 4 μg/mL against Acinetobacter baumannii [2] [3]. The following table chronicles key milestones:
Table 1: Evolution of Pyrazole Antimicrobial Agents
Time Period | Structural Class | Representative Activity | Limitations |
---|---|---|---|
1960–1980 | Simple alkyl/aryl pyrazoles | Moderate activity against Gram-positive bacteria (minimum inhibitory concentration >64 μg/mL) | Ineffective against Gram-negatives |
1980–2000 | Trifluoromethyl pyrazoles | Enhanced Gram-positive activity (minimum inhibitory concentration 16–32 μg/mL) | Poor pharmacokinetics |
2000–2010 | Pyrazole-benzoic acid hybrids | Activity against Acinetobacter baumannii (minimum inhibitory concentration 4–8 μg/mL) | Narrow spectrum |
2010–Present | Fluorinated pyrazole-benzoates | Broad-spectrum activity (minimum inhibitory concentration 0.39–1.56 μg/mL against ESKAPE pathogens) | Synthetic complexity |
Contemporary derivatives of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid incorporate meta- and para-fluorinated phenyl rings, leveraging fluorine’s electronegativity to strengthen target binding. These advances yielded compounds with minimum inhibitory concentration values as low as 0.39 μg/mL against carbapenem-resistant Acinetobacter baumannii, surpassing legacy antibiotics like chloramphenicol (minimum inhibitory concentration 22 μg/mL) [2] [5].
The scaffold’s antimicrobial efficacy originates from synergistic physicochemical interactions mediated by its constituent moieties. Molecular modeling reveals that the benzoic acid group forms salt bridges with basic residues in bacterial enzymes (e.g., Lys83 in FabI enoyl reductase), while the 5-methylpyrazole engages in hydrophobic stacking with aliphatic side chains (e.g., Leu54) [4] [7]. The methyl group at pyrazole C-5 strategically occupies a hydrophobic subpocket inaccessible to bulkier substituents, enhancing binding affinity by ~3-fold compared to unmethylated analogs [7].
Structure-Activity Relationship Innovations
Table 2: Impact of Substituents on Antimicrobial Activity
R₁ (Pyrazole C-3) | R₂ (Benzoic Acid C-4) | Minimum Inhibitory concentration (μg/mL) vs. S. aureus | Minimum Inhibitory concentration (μg/mL) vs. A. baumannii |
---|---|---|---|
Phenyl | H | 16.0 | >64 |
3,4-Difluorophenyl | H | 1.56 | 4.0 |
4-Trifluoromethylphenyl | CO₂H | 0.78 | 8.0 |
3-Fluoro-4-chlorophenyl | CO₂H | 0.39 | 1.56 |
Metabolic stability is augmented by replacing hydrolytically labile hydrazones with stable aniline linkers. While hydrazones exhibit <4-hour plasma half-lives, the 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid core maintains >85% integrity after 24-hour incubation with hepatic microsomes [4] [7]. This resilience enables sustained bactericidal exposure, as evidenced by time-kill assays showing >99.9% eradication of Staphylococcus aureus biofilms within 8 hours at 4× minimum inhibitory concentration [7].
The scaffold’s clinical relevance is underscored by its activity against WHO-priority pathogens. Carbapenem-resistant Acinetobacter baumannii—classified as a Critical-priority pathogen—exhibits susceptibility to fluorinated derivatives (e.g., minimum inhibitory concentration = 1.56 μg/mL for 3-fluoro-4-chloro analog), overcoming impermeability mediated by diminished porin expression [2] [5]. Similarly, methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium (High-priority pathogens) are inhibited at concentrations ≤0.78 μg/mL, disrupting peptidoglycan crosslinking through penicillin-binding protein inhibition [4] [7].
Biofilm Eradication Capabilities
Biofilms confer ~1000-fold increased antibiotic resistance by limiting drug diffusion. 4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid derivatives penetrate extracellular polymeric substances via:
Table 3: Biofilm Eradication Rates of Lead Compounds
Pathogen | Biofilm Inhibition (%) at 2× minimum inhibitory concentration | Preformed Biofilm Reduction (%) |
---|---|---|
Staphylococcus aureus ATCC 25923 | 92.3 | 85.1 |
Acinetobacter baumannii ATCC 19606 | 78.5 | 64.8 |
Enterococcus faecium BAA-2316 | 86.9 | 72.3 |
In C. elegans infection models, lead derivatives reduced Acinetobacter baumannii and Staphylococcus aureus loads by 3.7-log and 4.2-log CFU, respectively, surpassing meropenem (1.8-log reduction) [4] [5]. Resistance development remains minimal, with serial passage assays showing only 2-fold minimum inhibitory concentration increases over 20 generations—significantly lower than ciprofloxacin (128-fold increase) [7]. This resilience positions 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid as a pharmacodynamic advancement against evolutionary resistance mechanisms.
"The strategic integration of fluorine atoms and benzoic acid groups transforms pyrazole from a niche pharmacophore into a broad-spectrum scaffold capable of confronting Gram-negative impermeability barriers." – Adapted from antimicrobial structure-activity relationship analyses [2] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5